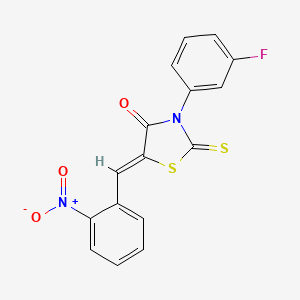![molecular formula C22H14Cl2N2O5 B11693340 methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle benzénique chloré, un cycle pyrazolidine et un cycle furanne, ce qui en fait un sujet d’intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie courante comprend les étapes suivantes :
Formation du cycle pyrazolidine : Le cycle pyrazolidine peut être synthétisé en faisant réagir la 4-chlorophénylhydrazine avec l’acétoacétate d’éthyle en milieu acide pour former la 1-(4-chlorophényl)-3,5-dioxopyrazolidine.
Synthèse du cycle furanne : Le cycle furanne peut être synthétisé en faisant réagir le furfural avec des réactifs appropriés pour former un dérivé furanne.
Réaction de couplage : Les dérivés pyrazolidine et furanne sont ensuite couplés à l’aide d’une base et d’un solvant appropriés pour former le produit souhaité.
Chloration : La dernière étape implique la chloration du cycle benzoate à l’aide de chlorure de thionyle ou d’un autre agent chlorant.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions chlorées, où des nucléophiles comme les amines ou les thiols remplacent les atomes de chlore.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.
Substitution : Amines, thiols, solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
Applications De Recherche Scientifique
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle : Similaire en structure, mais avec des variations dans les groupes fonctionnels ou les systèmes cycliques.
Dérivés chlorophényles : Composés contenant des cycles benzéniques chlorés et des groupes fonctionnels similaires.
Dérivés furannes : Composés contenant des cycles furannes avec divers substituants.
Unicité
Le 2-chloro-5-(5-{(Z)-[1-(4-chlorophényl)-3,5-dioxopyrazolidin-4-ylidène]méthyl}furan-2-yl)benzoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H14Cl2N2O5 |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
methyl 2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H14Cl2N2O5/c1-30-22(29)16-10-12(2-8-18(16)24)19-9-7-15(31-19)11-17-20(27)25-26(21(17)28)14-5-3-13(23)4-6-14/h2-11H,1H3,(H,25,27)/b17-11- |
Clé InChI |
VLLJADUTEVNBEK-BOPFTXTBSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
